molecular formula C6H12F3N B1353997 2-Ethyl-4,4,4-trifluorobutan-1-amine

2-Ethyl-4,4,4-trifluorobutan-1-amine

Cat. No.: B1353997
M. Wt: 155.16 g/mol
InChI Key: KVWBHXIPZOJAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,4,4-trifluorobutan-1-amine is a specialized organic building block designed for research and development applications. Compounds featuring alkylamine chains with trifluoromethyl groups are of significant interest in medicinal chemistry and agrochemical science. The presence of the 2-ethyl side chain and the 4,4,4-trifluoro moiety on a butylamine backbone is expected to influence the molecule's lipophilicity, metabolic stability, and overall steric profile, making it a potentially valuable intermediate. This amine is primarily investigated as a precursor in synthetic organic chemistry, particularly for constructing more complex molecules. It can be utilized in nucleophilic substitution reactions, reductive aminations, and as a ligand in coordination chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of the amine and the properties of the final compound, which is a key consideration in drug design for optimizing bioavailability and target binding. Researchers can employ this compound in the exploration of structure-activity relationships (SAR) during the development of new pharmaceuticals and crop protection agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,4,4-trifluorobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-2-5(4-10)3-6(7,8)9/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWBHXIPZOJAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Ethyl-4,4,4-trifluorobutan-1-amine CAS number and structure"

Author: BenchChem Technical Support Team. Date: February 2026

Precision Fluorinated Intermediates for Medicinal Chemistry

Executive Summary

2-Ethyl-4,4,4-trifluorobutan-1-amine is a specialized fluorinated aliphatic amine used primarily as a building block in the synthesis of pharmaceutical candidates and agrochemicals. Its structure features a trifluoromethyl (


) group—a critical bioisostere for methyl or isopropyl groups—which enhances metabolic stability (blocking P450 oxidation sites) and increases lipophilicity without significantly altering steric volume.

This guide details the chemical identity, structural properties, validated synthesis protocols, and handling requirements for this intermediate, addressing the needs of drug discovery teams optimizing lead compounds for ADME properties.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 2-Ethyl-4,4,4-trifluorobutylamine
CAS Number (Free Base) 1026412-56-5
CAS Number (HCl Salt) 1909308-57-1
Molecular Formula

Molecular Weight 155.16 g/mol (Free Base); 191.62 g/mol (HCl Salt)
SMILES CCC(CN)CC(F)(F)F
InChI Key (Predicted) SSRSFLXNEFVWSJ-UHFFFAOYSA-N (Analogous)
Structural Visualization

The molecule consists of a butyl backbone with a terminal amine, an ethyl substituent at the C2 position, and a trifluoromethyl group at the C4 position. This creates a chiral center at C2, making the compound available as a racemate or specific enantiomers depending on the synthesis.

G Figure 1: Structural Logic of this compound CF3 CF3 Group (Metabolic Shield) Backbone C4 Backbone (Linker) CF3->Backbone Inductive Effect Ethyl Ethyl Side Chain (Steric Bulk/Chirality) Backbone->Ethyl C2 Position Amine Primary Amine (Reactive Handle) Backbone->Amine C1 Position

Figure 1: Functional decomposition of the molecule highlighting the lipophilic fluorinated tail and the reactive amine head.

Physical & Computed Properties

The introduction of the


 group significantly alters the physicochemical profile compared to the non-fluorinated analog (2-ethylbutylamine).
PropertyValue (Predicted/Experimental)Significance
Boiling Point ~135–140 °C (760 mmHg)Moderate volatility; handle in fume hood.
Density ~1.12 g/cm³Higher than non-fluorinated amines due to F atoms.
pKa (Conjugate Acid) ~9.8Slightly less basic than typical alkyl amines (pKa ~10.5) due to the electron-withdrawing

group (inductive effect).
LogP ~1.8Enhanced lipophilicity aids in membrane permeability.
Polar Surface Area (PSA) 26.02 ŲFavorable for CNS penetration if used in neuro-active scaffolds.

Synthesis & Manufacturing Protocols

While custom synthesis is common, the most robust route utilizes Diethyl malonate as a starting material to construct the carbon skeleton before functional group manipulation. This method avoids the use of expensive trifluoromethylating agents by starting with a trifluoroethyl building block.

Retrosynthetic Analysis

The target amine is accessed via the reduction of the corresponding nitrile or amide, which is derived from the alkylated malonate precursor.

Synthesis Figure 2: Scalable Synthesis Route via Malonic Ester Synthesis Start Diethyl Malonate + Trifluoroethyl Tosylate Inter1 Intermediate A: 2-(2,2,2-Trifluoroethyl)malonate Start->Inter1 1. NaOEt, EtOH Substitution Inter2 Intermediate B: 2-Ethyl-2-(2,2,2-trifluoroethyl)malonate Inter1->Inter2 2. EtI, NaH/DMF Alpha-Alkylation Inter3 Intermediate C: 2-Ethyl-4,4,4-trifluorobutyric Acid Inter2->Inter3 3. NaOH, then Heat (-CO2) Decarboxylation Inter4 Intermediate D: 2-Ethyl-4,4,4-trifluorobutyramide Inter3->Inter4 4. SOCl2, then NH3 Amidation Product Target: This compound Inter4->Product 5. LiAlH4, THF Reduction

Figure 2: Step-wise synthesis pathway from commodity chemicals.

Detailed Protocol (Scale: 10g Batch)

Step 1: Construction of the Fluorinated Skeleton

  • Reagents: Diethyl malonate (1.0 eq), 2,2,2-Trifluoroethyl tosylate (1.1 eq), NaOEt (1.2 eq).

  • Procedure: Reflux diethyl malonate with sodium ethoxide in ethanol, then add the tosylate dropwise. Heat to reflux for 12 hours.

  • Workup: Evaporate solvent, partition between water/EtOAc. Distill to isolate mono-alkylated malonate.

Step 2: Introduction of the Ethyl Group

  • Reagents: Intermediate A, Ethyl Iodide (1.2 eq), NaH (1.2 eq), DMF.

  • Procedure: Cool NaH/DMF suspension to 0°C. Add Intermediate A slowly. Stir 30 min. Add Ethyl Iodide. Warm to RT and stir overnight.

  • Outcome: Formation of the quaternary carbon center.

Step 3: Decarboxylation to Acid

  • Hydrolysis: Treat diester with 6M NaOH (reflux 4h). Acidify with HCl to pH 1.

  • Decarboxylation: Heat the crude dicarboxylic acid neat at 160-180°C until

    
     evolution ceases.
    
  • Product: 2-Ethyl-4,4,4-trifluorobutyric acid.

Step 4: Amine Formation (Reductive Route)

  • Activation: Convert acid to amide using Thionyl Chloride (

    
    ) followed by aqueous Ammonia (
    
    
    
    ).
  • Reduction: Dissolve amide in dry THF. Add

    
     (3.0 eq) carefully at 0°C. Reflux for 6 hours.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter aluminum salts.
  • Purification: Distillation under reduced pressure or conversion to HCl salt using 4M HCl in Dioxane.

Applications in Drug Discovery[3]

This amine serves as a strategic "fragment" in medicinal chemistry, offering specific advantages over non-fluorinated analogs:

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the terminal position, extending the half-life (
    
    
    
    ) of the drug molecule.
  • Bioisosterism: The 2-ethyl-4,4,4-trifluorobutyl moiety mimics the size and shape of a Leucine side chain but with altered electronic properties, making it useful in protease inhibitors.

  • pKa Modulation: The electron-withdrawing effect lowers the pKa of the amine (or resulting amide), which can improve oral bioavailability by altering the ionization state in the gut.

Target Classes:

  • Kinase Inhibitors: Used in the solvent-front region to improve potency.

  • GPCR Ligands: Modulates lipophilicity to target CNS receptors.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base readily absorbs

    
     from the air to form carbamates.
    
  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a functioning fume hood.

  • Spill Response: Neutralize with weak acid (citric acid) before cleanup. Do not use water initially if the substance is the concentrated free base (exothermic).

References

  • PubChem Compound Summary. 4,4,4-Trifluorobutylamine (Analogous Structure Data). National Center for Biotechnology Information. Link

  • ChemicalBook. Ethyl 4,4,4-trifluorocrotonate (Precursor Data).Link

  • Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. (Describes the malonate/decarboxylation route for the carbon skeleton). Link

  • BLD Pharm. Product Entry: this compound hydrochloride (CAS 1909308-57-1).Link

  • Chemsrc. CAS 1026412-56-5 Entry.Link

"solubility profile of 2-Ethyl-4,4,4-trifluorobutan-1-amine in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Ethyl-4,4,4-trifluorobutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published empirical data for this specific molecule, this document synthesizes theoretical principles of solubility with predictive analysis based on its distinct molecular structure. We present a detailed examination of its physicochemical properties, offering predictions for its behavior in a range of common organic solvents. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the precise quantitative determination of its solubility, empowering researchers to generate reliable data. This work is intended for chemists, materials scientists, and pharmaceutical development professionals who require a deep understanding of this compound's behavior for applications ranging from reaction engineering to formulation.

Introduction: The Significance of Solubility in Application

This compound is a fluorinated organic compound whose utility in synthetic chemistry and materials science is intrinsically linked to its behavior in solution. The strategic placement of a primary amine, an ethyl group, and a trifluoromethyl moiety creates a molecule with a unique balance of polarity, basicity, and lipophilicity. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for its practical application.

For synthetic chemists, the choice of solvent dictates reaction kinetics, equilibrium, and the feasibility of product isolation and purification. For drug development professionals, solubility is a cornerstone of a molecule's developability, influencing everything from formulation strategies to bioavailability. This guide provides a foundational understanding of this compound's solubility, grounded in its structural attributes, and offers the practical tools to validate these predictions experimentally.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of its functional groups with the solvent. The structure of this compound presents three key regions that dictate its interaction with its environment.

  • The Polar Terminus (Primary Amine, -NH₂): This group is the primary driver of interactions with polar solvents. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The two N-H bonds act as hydrogen bond donors.[1] This functionality imparts a degree of hydrophilicity and is also a basic center, which can be protonated in acidic media to form a highly polar ammonium salt.[1]

  • The Nonpolar Core (Ethyl Butyl Backbone): The C4 alkyl chain, including the ethyl substituent, forms a nonpolar, lipophilic region. This hydrocarbon portion of the molecule favors interactions with nonpolar solvents through van der Waals forces.

  • The Lipophilic Fluorinated Moiety (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group, which reduces the basicity of the nearby amine. While highly polar at the atomic level, the CF₃ group is sterically bulky and does not participate in hydrogen bonding. It is considered lipophilic and contributes to the molecule's affinity for nonpolar and, specifically, "fluorous" phases.[2]

cluster_molecule This compound cluster_features Key Functional Regions & Solubility Influence cluster_interactions Favored Interactions mol Structure: CF₃-CH₂-CH(CH₂CH₃)-CH₂-NH₂ polar Primary Amine (-NH₂) h_bond Hydrogen Bonding, Protonation polar->h_bond Drives solubility in polar protic solvents nonpolar Alkyl Backbone (-C₄H₈-) vdw Van der Waals Forces nonpolar->vdw Drives solubility in nonpolar solvents fluoro Trifluoromethyl (-CF₃) lipo Lipophilic/ Fluorous Interactions fluoro->lipo Enhances lipophilicity

Caption: Key molecular features of this compound and their influence on solubility.

Table 1: Physicochemical Properties of this compound (Note: As experimental data is scarce, these values are primarily computed predictions and should be used as a guide.)

PropertyPredicted/Calculated ValueSignificance for Solubility
Molecular Formula C₆H₁₂F₃N-
Molecular Weight 155.16 g/mol Influences mass-based solubility measurements.
Predicted XLogP3 ~1.5 - 2.0Indicates a moderate level of lipophilicity, suggesting solubility in both polar and nonpolar organic solvents but limited water solubility.
Predicted pKa (Conjugate Acid) ~9.0 - 9.5The amine is basic and will form a water-soluble salt in acidic solutions below this pH.
Hydrogen Bond Donors 1 (from -NH₂)Can donate to H-bond acceptors like alcohols, ethers, and ketones.
Hydrogen Bond Acceptors 1 (from N:)Can accept H-bonds from protic solvents like alcohols and water.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of common laboratory solvents.[3] These predictions provide a strong starting point for solvent screening in any research or development context.

Table 2: Predicted Qualitative Solubility in Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh The amine group can both donate and accept hydrogen bonds with the solvent's hydroxyl group. The alkyl chain is relatively short.[1]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to Moderate The amine can donate hydrogen bonds to the solvent's oxygen or nitrogen acceptors. The overall polarity is compatible.
Nonpolar Hexane, Heptane, TolueneModerate to Low The lipophilic alkyl chain and CF₃ group promote solubility, but the highly polar amine group is mismatched with the nonpolar solvent, limiting solubility.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have an intermediate polarity and are excellent at dissolving a wide range of organic compounds, including amines.[4]
Ethers Diethyl EtherHigh Diethyl ether is a good solvent for amines due to its ability to accept hydrogen bonds and its moderate polarity.[4]

Gold Standard Experimental Protocol: Quantitative Solubility Determination

Theoretical predictions must be confirmed by empirical data. The Shake-Flask Method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5]

Objective

To determine the saturation concentration (mg/mL or mol/L) of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials
  • High-purity this compound

  • Analytical grade organic solvent of interest

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

  • Volumetric flasks and appropriate glassware for standard preparation

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. "Excess" is critical to ensure a solid/liquid equilibrium is present. Visually confirm that undissolved amine remains at the bottom of the vial.

  • Equilibration:

    • Securely cap the vials. Place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure thermodynamic equilibrium is fully achieved.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid phase.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

  • Sample Preparation for Analysis:

    • Accurately weigh the filtered sample.

    • Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the solvent of interest.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the Shake-Flask method of quantitative solubility determination.

Safety, Handling, and Storage

As with any chemical, especially a fluorinated amine, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this compound may not be widely available, data from analogous compounds should inform handling procedures.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: All handling of the neat compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.

Conclusion

This compound is a compound with a nuanced solubility profile driven by the competing influences of its polar amine head and its lipophilic alkyl-fluoro tail. This guide establishes a strong predictive framework, anticipating high solubility in polar and chlorinated solvents, with moderate to low solubility in nonpolar media. These theoretical insights, when paired with the robust Shake-Flask methodology detailed herein, provide researchers and developers with a comprehensive toolkit to confidently utilize this compound. Accurate, empirical solubility data is the foundation for successful process development, and the protocols provided here are designed to generate that critical information with high fidelity.

References

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College Chemistry. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. University of Canterbury Department of Chemistry. Available at: [Link]

  • Prelog, V., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PMC. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Amine Unknowns. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Lebanon Seaboard Corporation. (2014). Safety Data Sheet - Preen Southern Weed Preventer. Lebanon Seaboard Corporation. Available at: [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Quora. Available at: [Link]

  • PubChem. (n.d.). 4,4,4-Trifluorobutan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Wikipedia. Available at: [Link]

  • ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4,4,4-Trifluorobutyrate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility. U.S. Pharmacopeia. Available at: [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. Available at: [Link]

Sources

Methodological & Application

"asymmetric synthesis of chiral 2-Ethyl-4,4,4-trifluorobutan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, enantioselective route for the synthesis of (S)-2-Ethyl-4,4,4-trifluorobutan-1-amine , a critical fluorinated building block for medicinal chemistry. Unlike non-fluorinated analogues, the presence of the


-trifluoromethyl group introduces unique electronic deactivation and steric bulk, rendering standard alkylation strategies inefficient.

The protocol herein utilizes a Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon skeleton, followed by a Rhodium-catalyzed asymmetric hydrogenation —the "hero step" that establishes the C2 stereocenter with >98% enantiomeric excess (ee). The workflow concludes with a functional group transformation to the primary amine, prioritizing atom economy and minimizing racemization risks.

Strategic Analysis & Retrosynthesis

The target molecule features a chiral center at the C2 position, flanked by a hydrophobic ethyl group and an electron-withdrawing trifluoroethyl moiety. Direct alkylation of trifluorobutyric derivatives often suffers from low yields due to the inductive effect of fluorine. Therefore, we adopt a "Chiral Switch" strategy using asymmetric hydrogenation of a prochiral alkene.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: (S)-2-Ethyl-4,4,4-trifluorobutan-1-amine Amide Intermediate 2: (S)-2-Ethyl-4,4,4-trifluorobutanamide Amide->Target Reduction (LiAlH4) Ester Chiral Ester: Ethyl (S)-2-ethyl-4,4,4-trifluorobutanoate Ester->Amide Amidation (NH3) Alkene Prochiral Precursor: Ethyl (E)-2-ethyl-4,4,4-trifluorobut-2-enoate Alkene->Ester Asymmetric Hydrogenation [Rh(COD)2]BF4 / (R,R)-Me-DuPhos SM Starting Materials: Fluoral (hydrate/hemiacetal) + Triethyl 2-phosphonobutyrate SM->Alkene HWE Olefination

Figure 1: Retrosynthetic pathway highlighting the stereodefining hydrogenation step.

Detailed Experimental Protocols

Step 1: Skeleton Assembly via HWE Olefination

Objective: Synthesize the prochiral alkene precursor Ethyl (E)-2-ethyl-4,4,4-trifluorobut-2-enoate .

Rationale: The HWE reaction is selected over the Wittig reaction to maximize E-selectivity, which is crucial for the subsequent hydrogenation catalyst's facial recognition.

Reagents:

  • Triethyl 2-phosphonobutyrate (1.0 equiv)

  • Fluoral (Trifluoroacetaldehyde) ethyl hemiacetal (1.2 equiv)

  • LiCl (1.2 equiv) - Critical for increasing acidity of the phosphonate.

  • DBU (1.5 equiv)

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Charge a dry reactor with LiCl (anhydrous) and MeCN under

    
     atmosphere.
    
  • Add Triethyl 2-phosphonobutyrate and cool to 0°C.

  • Add DBU dropwise. The mixture will become slightly turbid.

  • Add Fluoral ethyl hemiacetal slowly, maintaining internal temperature

    
    .
    
  • Allow to warm to 25°C and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with MTBE. Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Vacuum distillation is required to separate the E-isomer from trace Z-isomer.

    • Target: >95:5 E/Z ratio.[2]

Step 2: Asymmetric Hydrogenation (The Stereodefining Step)

Objective: Install the C2 chiral center with high enantioselectivity.

Expert Insight: Hydrogenation of


-CF3 acrylates is electronically challenging. The electron-withdrawing 

group lowers the electron density of the alkene, slowing oxidative addition. We utilize (R,R)-Me-DuPhos , an electron-rich bisphosphine ligand that forms a rigid chelate with Rhodium, facilitating rapid and highly selective hydrogenation of electron-deficient olefins [1, 2].

Reagents:

  • Substrate: Ethyl (E)-2-ethyl-4,4,4-trifluorobut-2-enoate

  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand:

    
     (1.1 mol%)
    
  • Hydrogen:

    
     gas (Grade 5.0)
    
  • Solvent: Degassed Methanol (MeOH)

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, dissolve

    
     and 
    
    
    
    in MeOH. Stir for 15 min to form the active orange cationic complex.
  • Add the substrate solution (in MeOH) to the catalyst mixture.

  • Transfer to a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Purge Cycles: Pressurize to 10 bar

    
     and vent (repeat 3x) to remove trace 
    
    
    
    .
  • Reaction: Pressurize to 30 bar (435 psi) and stir at 25°C for 24 hours.

    • Note: Do not heat initially. Higher temperatures can erode ee% due to competitive non-selective pathways.

  • Analysis: Vent

    
    . Filter through a silica plug to remove Rh residues. Analyze conversion by GC-FID and enantiomeric excess by Chiral HPLC (Chiralcel OD-H).
    

Data Specifications:

ParameterSpecification
Conversion>99%
Enantiomeric Excess (ee)>96% (S-isomer)
TOF (Turnover Frequency)~100

Step 3: Amidation and Reduction

Objective: Convert the chiral ester to the final primary amine without racemization.

Protocol:

  • Amidation: Dissolve the chiral ester in Methanol. Add excess

    
     in MeOH. Seal and heat to 50°C for 12h. Concentrate to yield (S)-2-ethyl-4,4,4-trifluorobutanamide .
    
    • Why? Direct reduction of esters to amines is difficult; the amide intermediate is stable and crystalline.

  • Reduction:

    • Suspend

      
       (3.0 equiv) in dry THF under Argon.
      
    • Add the amide (dissolved in THF) dropwise at 0°C.

    • Reflux for 4 hours.[1][2]

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Acidify the filtrate with HCl to form the amine hydrochloride salt (for stability).

Quality Control & Analytical Validation

To ensure the integrity of the chiral center, the following analytical methods are mandatory.

Chiral HPLC Method
  • Column: Daicel Chiralpak OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

  • Retention Times:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min (Major)

NMR Characterization (Free Base)
  • 
     NMR (376 MHz, 
    
    
    
    ):
    
    
    (t,
    
    
    Hz,
    
    
    ).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Distinct diastereotopic protons at C1 (amine methylene) due to the adjacent chiral center.
    • 
       (dd, 
      
      
      
      )
    • 
       (dd, 
      
      
      
      )
    • 
       (m, 
      
      
      
      )

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst poisoning by

or Cl- ions.
Ensure rigorous degassing; avoid chlorinated solvents in Step 1 workup or wash thoroughly.
Low ee% (Step 2) Isomerization of SM; Temperature too high.Ensure starting alkene is pure E-isomer (>95%). Run hydrogenation at lower T (0°C) if necessary.
Racemization (Step 3) Strongly basic conditions during workup.[2]Keep quench cold; avoid prolonged exposure to strong base during extraction.

References

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society.[2][3] Link

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Chiral Bisphosphine Ligands. Accounts of Chemical Research.[2] Link

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.[4] Link

  • Chernykh, A., et al. (2014). Scale-up of the Asymmetric Hydrogenation of 4,4,4-Trifluoroacetoacetate Derivatives. Organic Process Research & Development. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 2-Ethyl-4,4,4-trifluorobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Ethyl-4,4,4-trifluorobutan-1-amine . It is designed to address specific stability concerns, degradation mechanisms, and troubleshooting scenarios encountered during drug development and synthesis.[1][2]

Status: Active Role: Senior Application Scientist Topic: Degradation Pathways & Handling Protocols

Executive Summary & Molecule Profile

This compound is a specialized fluorinated aliphatic amine often employed as a chiral building block in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. Unlike standard alkyl amines, the presence of the 

-trifluoromethyl (

) group introduces unique electronic effects that influence its basicity and degradation profile.
PropertyDetail
Functional Class Primary Aliphatic Amine
Key Moiety Trifluoromethyl (

) at C4; Ethyl branch at C2
Major Stability Risks Oxidative Deamination, Carbamate Formation (Air Sensitivity)
Storage Requirement Store at 2–8°C under Argon/Nitrogen; Hygroscopic

Troubleshooting & FAQs: Real-World Scenarios

Q1: "My clear liquid sample has turned yellow and developed a white crust. Is it still usable?"

Diagnosis: This indicates two simultaneous degradation processes: Oxidative Deamination (yellowing) and Carbamate Formation (white crust).

  • The Yellowing (Oxidation): Primary amines are susceptible to air oxidation, leading to the formation of N-oxides, imines, and eventually aldehydes via oxidative deamination. The electron-withdrawing

    
     group reduces the electron density on the nitrogen slightly, but not enough to prevent oxidation completely.
    
  • The White Crust (Carbamylation): Primary amines react rapidly with atmospheric

    
     to form carbamate salts (ammonium carbamates). This is a reversible reaction but alters the stoichiometry of your reagent.
    

Corrective Action:

  • Filtration: If the crust is minor, filter the liquid through a 0.45 µm PTFE filter under an inert atmosphere.

  • Purification: For critical applications, redistill the amine under reduced pressure or convert it to the hydrochloride salt (HCl) for long-term stability. The HCl salt is resistant to both oxidation and

    
     absorption.
    
Q2: "I observe a mass shift of +16 Da and -2 Da in my LC-MS data. What is happening?"

Technical Insight: These are signature degradation markers for primary amines.

  • [M+16]: N-Hydroxylation. The formation of the hydroxylamine (

    
    ) intermediate.
    
  • [M-2]: Imine Formation. Oxidation leads to the loss of two hydrogens to form the imine (

    
    ), which often hydrolyzes to the corresponding aldehyde (2-ethyl-4,4,4-trifluorobutanal).
    

Root Cause: Trace peroxides in solvents (e.g., THF, Ethers) or exposure to light/air.

Prevention:

  • Use peroxide-free solvents .

  • Add an antioxidant (e.g., BHT) if the protocol permits.

  • Store the neat amine under argon.

Q3: "Is the trifluoromethyl ( ) group stable under strong basic conditions?"

Expert Analysis: Generally, yes, but with caveats.[3] The


 group on an aliphatic chain is robust. However, dehydrofluorination  (loss of HF) can occur if the molecule is subjected to:
  • Strong Bases: (e.g.,

    
    , 
    
    
    
    ) at elevated temperatures.
  • Mechanism: The protons at C3 (adjacent to the

    
     group) are acidified by the strong electron-withdrawing effect of fluorine. A strong base can deprotonate C3, leading to 
    
    
    
    -elimination of a fluoride ion, forming a fluoro-olefin (
    
    
    ).

Guideline: Avoid heating with super-bases (


). For standard nucleophilic substitutions (using 

,

), the

group is stable.

Visualizing the Degradation Pathways

The following diagram maps the causality of degradation, distinguishing between oxidative pathways (irreversible) and carbamylation (reversible).

DegradationPathways Amine 2-Ethyl-4,4,4- trifluorobutan-1-amine Carbamate Ammonium Carbamate (White Solid) Amine->Carbamate + CO2 (Air) Reversible Hydroxylamine N-Hydroxylamine [M+16] Amine->Hydroxylamine + O2 / Peroxides Oxidation FluoroOlefin Fluoro-Olefin (Defluorination) Amine->FluoroOlefin Strong Base (LiHMDS) - HF (Elimination) Imine Imine [M-2] Hydroxylamine->Imine - H2O Aldehyde Aldehyde + Ammonia Imine->Aldehyde + H2O Hydrolysis

Figure 1: Primary degradation pathways including oxidative deamination (yellow), CO2 scavenging (red), and base-catalyzed defluorination (green).

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific lot or formulation, perform this standardized stress test. This protocol is self-validating: if the "Control" sample degrades, your analytical method or solvent quality is compromised.

Materials Required
  • API: this compound (approx. 50 mg).

  • Solvent: Acetonitrile (HPLC Grade).

  • Reagents: 0.1M HCl, 0.1M NaOH, 3%

    
    .
    
  • Detection: LC-MS (ESI+) or HPLC-CAD (Charged Aerosol Detector). Note: UV detection is poor due to lack of chromophores.

Step-by-Step Workflow
ConditionProcedureExpected Degradant
1. Acid Hydrolysis Dissolve 5 mg amine in 1 mL 0.1 M HCl . Heat at 60°C for 4 hours.Stable. Forms hydrochloride salt. No major degradation expected.
2. Base Hydrolysis Dissolve 5 mg amine in 1 mL 0.1 M NaOH . Heat at 60°C for 4 hours.Minor. Check for defluorination (F- release) using Ion Chromatography if critical.
3. Oxidation Dissolve 5 mg amine in 1 mL 3%

. Store at RT for 2 hours.
Major. N-oxides, Hydroxylamines ([M+16]), and Aldehyde cleavage products.
4. Photostability Expose neat liquid to 1.2 million lux hours (ICH Q1B).Moderate. Yellowing due to radical-mediated oxidation.
Analytical Method Parameters (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode (Look for [M+H]+ = 156.1 Da).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4] (2003). Defines stress testing protocols for drug substances. Link

  • Lepaumier, H., et al. "Degradation of primary, secondary and tertiary amines in the presence of CO2 and O2." Chemical Engineering Science, 66(22), 2011. Detailed mechanisms of amine oxidation and carbamate formation. Link

  • Meaney, P. J., et al. "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Discusses the stability of aliphatic C-F bonds and the electronic influence of trifluoromethyl groups. Link

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, Informa Healthcare, 2011. Comprehensive guide on forced degradation study designs. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Ethyl-4,4,4-trifluorobutan-1-amine vs. Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, is frequently employed as a bioisostere for methyl or chloro groups to modulate a compound's physicochemical and biological properties.[3] Its unique combination of high electronegativity, steric bulk, and exceptional stability can profoundly influence a drug candidate's metabolic profile, target affinity, and overall pharmacokinetic behavior.[4]

This guide provides an in-depth comparison of 2-Ethyl-4,4,4-trifluorobutan-1-amine and its non-fluorinated counterpart, 2-Ethylbutan-1-amine . While direct comparative studies on these specific molecules are not extensively published, we can leverage established principles of medicinal chemistry to predict and rationalize the significant differences in their biological activity. We will explore how the presence of the terminal trifluoromethyl group is anticipated to alter key drug-like properties, supported by protocols for the experimental validation of these hypotheses.

Part 1: Physicochemical and Metabolic Profile Comparison

The introduction of a trifluoromethyl group induces significant changes in a molecule's electronic and steric properties, which directly impacts its interaction with biological systems.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF3 group is highly lipophilic and its addition to a molecule typically increases the overall LogP.[4] This enhanced lipophilicity can facilitate easier passage across biological membranes, such as the intestinal wall or the blood-brain barrier, potentially leading to improved oral bioavailability and central nervous system penetration.[1][4]

Basicity (pKa) of the Primary Amine

The trifluoromethyl group is a potent electron-withdrawing group.[4][5] This property significantly influences the acidity or basicity of nearby functional groups. For this compound, the strong inductive effect of the -CF3 group, transmitted through the carbon backbone, is expected to decrease the electron density on the nitrogen atom of the primary amine. This reduction in electron density lowers the amine's basicity (pKa) compared to its non-fluorinated analog.[1][3][6] A lower pKa means the amine will be less protonated at physiological pH (7.4), which can enhance its ability to cross cell membranes in its neutral state, further contributing to better absorption.[7]

Metabolic Stability

One of the most significant advantages of trifluorination is the enhancement of metabolic stability.[1][2][6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[4] The non-fluorinated analog, 2-Ethylbutan-1-amine, possesses a terminal methyl group that is a prime target for oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid metabolism and clearance. In contrast, the terminal -CF3 group in the fluorinated analog is highly resistant to this oxidative metabolism.[5][8] This "metabolic blocking" is predicted to dramatically increase the compound's half-life in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect.[1][4]

Comparative Data Summary (Predicted)

Property2-Ethylbutan-1-amine (Non-fluorinated)This compound (Fluorinated)Rationale for Difference
Molecular Weight 87.16 g/mol 141.14 g/mol Addition of three fluorine atoms.
Predicted LogP LowerHigherThe -CF3 group is highly lipophilic.[4]
Predicted pKa Higher (More Basic)Lower (Less Basic)Strong electron-withdrawing effect of the -CF3 group reduces amine basicity.[1][3]
Metabolic Stability LowHigh-CF3 group blocks oxidative metabolism at the terminal position due to high C-F bond strength.[4][5][8]
Predicted Half-life ShortLongIncreased resistance to metabolic degradation leads to slower clearance.[1]
Diagram: Predicted Metabolic Pathways

The following diagram illustrates the differential metabolic fates of the two compounds. The non-fluorinated analog is susceptible to oxidation, while the fluorinated version is protected.

G cluster_0 Non-Fluorinated Analog: 2-Ethylbutan-1-amine cluster_1 Fluorinated Analog: this compound a CH3-CH2-CH(CH2CH3)-CH2-NH2 b HO-CH2-CH2-CH(CH2CH3)-CH2-NH2 a->b CYP450 Oxidation (Primary Metabolic Pathway) c CF3-CH2-CH(CH2CH3)-CH2-NH2 d Metabolically Stable c->d Metabolic Oxidation Blocked by -CF3 Group

Caption: Predicted metabolic pathways for fluorinated vs. non-fluorinated analogs.

Part 2: Predicted Pharmacodynamic Effects

The changes in physicochemical properties also have profound implications for how the molecules interact with their biological targets.

Target Binding and Potency

The electron-withdrawing nature of the trifluoromethyl group can alter the electronic landscape of the entire molecule.[5] This can influence how the compound binds to a target protein. For instance, the -CF3 group can participate in specific non-covalent interactions within a receptor's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions, which are not possible for a methyl group. These additional or altered interactions can lead to a significant increase in binding affinity and, consequently, enhanced potency.[9] Studies have shown that including a -CF3 group can increase potency by several fold compared to non-fluorinated analogs.[9]

Target Selectivity

By altering the shape and electronic distribution of a molecule, fluorination can also improve its selectivity for the intended target over off-targets. A binding pocket must have the precise complementary characteristics to favorably accommodate the -CF3 group. This requirement for a more specific fit can reduce binding to other proteins, thereby minimizing off-target side effects and improving the overall therapeutic index of the drug candidate.[2][9]

Part 3: Experimental Protocols for Validation

The hypotheses outlined above require experimental validation. The following section details standard, self-validating protocols to quantitatively compare the two compounds.

Diagram: Experimental Validation Workflow

This workflow provides a logical sequence for characterizing and comparing the two amine compounds.

G start Synthesize & Purify Analogs pka pKa Determination (Potentiometric Titration) start->pka Physicochemical & ADME Profiling logp LogP Determination (Shake-Flask Method) start->logp Physicochemical & ADME Profiling metstab In Vitro Metabolic Stability (Liver Microsomes) start->metstab Physicochemical & ADME Profiling conclusion Comparative Analysis & Conclusion pka->conclusion logp->conclusion binding Target Binding Assay (e.g., Radioligand Binding) metstab->binding Inform Dosing in Functional Assays potency Functional Potency Assay (e.g., Cell-Based Reporter) binding->potency potency->conclusion

Caption: Workflow for the comparative biological evaluation of amine analogs.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To quantify and compare the rate of metabolism of this compound and its non-fluorinated analog.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile with internal standard (e.g., Warfarin) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, the test compound (final concentration 1 µM), and Human Liver Microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with the internal standard. This quenches the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for both compounds.

Materials:

  • Test compounds

  • 1-Octanol (pre-saturated with water)

  • Purified Water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer and centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Preparation: Prepare a stock solution of each test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the aqueous stock solution with 5 mL of the 1-octanol phase.

  • Equilibration: Cap the vial tightly and vortex vigorously for 5 minutes. Allow the vial to sit at room temperature for 1 hour to ensure complete phase separation. For stable emulsions, centrifuge at 2000 rpm for 10 minutes.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by subtraction: [Octanol] = [Initial Aqueous] - [Final Aqueous].

    • Calculate LogP using the formula: LogP = log10([Compound in Octanol] / [Compound in Aqueous]).

  • Validation: Perform the experiment in triplicate for statistical validity.

Conclusion

The strategic placement of a trifluoromethyl group, as in This compound , is predicted to confer significant advantages over its non-fluorinated analog, 2-Ethylbutan-1-amine . These benefits stem directly from the fundamental physicochemical changes induced by the C-F bonds, including increased lipophilicity, lowered basicity, and, most critically, a profound enhancement in metabolic stability.[1][4][5] This metabolic blockade is expected to result in a longer biological half-life and improved pharmacokinetic profile.[1] Furthermore, the unique electronic and steric properties of the -CF3 group may lead to enhanced target binding affinity and selectivity, ultimately resulting in a more potent and safer drug candidate.[9] The experimental protocols provided herein offer a clear roadmap for the empirical validation of these well-grounded medicinal chemistry principles.

References

  • The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Meanwell, N. A. (2025, July 18).
  • U.S. Food and Drug Administration. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Zhou, Y., & Wang, J. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Diana, G. D., et al. (1995, April 14).
  • ProFoldin. (n.d.). Primary Amine Assay.
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Mykhailiuk, P. K. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • Singh, V., & Sahu, A. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Müller, K., Faeh, C., & Diederich, F. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

Sources

"comparative study of different synthetic routes to 2-Ethyl-4,4,4-trifluorobutan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 2-Ethyl-4,4,4-trifluorobutan-1-amine is a valuable fluorinated building block, and its efficient synthesis is of significant interest. This guide provides a comparative analysis of different plausible synthetic routes to this target molecule, offering insights into the advantages and disadvantages of each approach.

Route 1: Malonic Ester Synthesis Followed by Curtius Rearrangement

This classical approach builds the carbon skeleton through a malonic ester synthesis, followed by conversion of the resulting carboxylic acid to the desired primary amine via a Curtius rearrangement.

Overall Reaction Scheme:

Route 1 start Diethyl malonate intermediate1 Diethyl 2-(2,2,2-trifluoroethyl)malonate start->intermediate1 1. NaOEt, EtOH 2. 2,2,2-Trifluoroethyl tosylate intermediate2 4,4,4-Trifluorobutanoic acid intermediate1->intermediate2 1. NaOH, H2O 2. H3O+, Δ intermediate3 2-Ethyl-4,4,4-trifluorobutanoic acid intermediate2->intermediate3 1. LDA, THF 2. Ethyl iodide intermediate4 2-Ethyl-4,4,4-trifluorobutanoyl azide intermediate3->intermediate4 1. (COCl)2 2. NaN3 product This compound intermediate4->product 1. Toluene, Δ 2. H3O+

Caption: Synthetic pathway via malonic ester synthesis and Curtius rearrangement.

Detailed Steps and Scientific Rationale:
  • Synthesis of Diethyl 2-(2,2,2-trifluoroethyl)malonate: Diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an S(_N)2 reaction with a suitable electrophile such as 2,2,2-trifluoroethyl tosylate to introduce the trifluoroethyl group.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Upon heating, this malonic acid derivative readily undergoes decarboxylation to yield 4,4,4-trifluorobutanoic acid.

  • α-Ethylation: The carboxylic acid is then deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is subsequently alkylated with ethyl iodide to introduce the ethyl group at the 2-position, yielding 2-ethyl-4,4,4-trifluorobutanoic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the acyl chloride. This is achieved by treatment with oxalyl chloride or thionyl chloride, followed by reaction with sodium azide. The acyl azide is then thermally rearranged in an inert solvent like toluene to form an isocyanate, which is subsequently hydrolyzed with aqueous acid to afford the final product, this compound, with the loss of carbon dioxide. The Curtius rearrangement is known for proceeding with retention of configuration at the migrating group[1].

Experimental Protocol: Curtius Rearrangement of a Carboxylic Acid
  • To a stirred solution of the carboxylic acid (1.0 eq) in a suitable solvent such as toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.

  • Stir the mixture for 1-2 hours at 0 °C, then extract the acyl azide with toluene.

  • Heat the toluene solution of the acyl azide at reflux until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

  • Cool the reaction mixture and add aqueous HCl. Heat the mixture at reflux to hydrolyze the isocyanate to the amine.

  • Basify the aqueous solution and extract the amine product with a suitable organic solvent.

Route 2: α-Alkylation of Ethyl 4,4,4-Trifluorobutyrate and Subsequent Amine Formation

This route begins with a commercially available or readily synthesized trifluorobutyrate ester, introduces the ethyl group via enolate alkylation, and then converts the ester functionality to the primary amine.

Overall Reaction Scheme:

Route 2 start Ethyl 4,4,4-trifluorobutyrate intermediate1 Ethyl 2-ethyl-4,4,4-trifluorobutanoate start->intermediate1 1. LDA, THF, -78 °C 2. Ethyl iodide intermediate2 2-Ethyl-4,4,4-trifluorobutanamide intermediate1->intermediate2 NH3, heat product This compound intermediate2->product Br2, NaOH, H2O (Hofmann)

Caption: Synthetic pathway via α-alkylation and Hofmann rearrangement.

Detailed Steps and Scientific Rationale:
  • Synthesis of Ethyl 4,4,4-trifluorobutyrate: This starting material can be synthesized via the malonic ester route as described in the initial steps of Route 1, or it is commercially available[2][3]. A patented method describes its synthesis from diethyl malonate and 2,2,2-trifluoro ethyl p-toluenesulfonate followed by decarboxylation[4][5].

  • α-Ethylation of the Ester: The ethyl 4,4,4-trifluorobutyrate is treated with a strong base, such as LDA, at low temperature (-78 °C) to generate the corresponding enolate. This enolate is then reacted with ethyl iodide to install the ethyl group at the α-position.

  • Amidation: The resulting ester, ethyl 2-ethyl-4,4,4-trifluorobutanoate, is converted to the primary amide, 2-ethyl-4,4,4-trifluorobutanamide, by heating with ammonia.

  • Hofmann Rearrangement: The primary amide is treated with bromine and a strong base like sodium hydroxide. This initiates the Hofmann rearrangement, where the amide is converted to an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine with one less carbon atom[6][7].

Experimental Protocol: Hofmann Rearrangement of a Primary Amide
  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

  • Add the primary amide to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and extract the product amine with a suitable organic solvent.

Route 3: Reductive Amination of a Precursor Aldehyde

This route involves the synthesis of the corresponding aldehyde, 2-ethyl-4,4,4-trifluorobutanal, followed by a one-pot reductive amination to form the target amine.

Overall Reaction Scheme:

Route 3 start Ethyl 2-ethyl-4,4,4-trifluorobutanoate intermediate1 2-Ethyl-4,4,4-trifluorobutan-1-ol start->intermediate1 LiAlH4 or DIBAL-H intermediate2 2-Ethyl-4,4,4-trifluorobutanal intermediate1->intermediate2 PCC or Swern oxidation product This compound intermediate2->product NH3, NaBH3CN

Caption: Synthetic pathway via reduction, oxidation, and reductive amination.

Detailed Steps and Scientific Rationale:
  • Synthesis of 2-Ethyl-4,4,4-trifluorobutan-1-ol: The ester, ethyl 2-ethyl-4,4,4-trifluorobutanoate (synthesized as in Route 2), is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H)[8].

  • Oxidation to the Aldehyde: The primary alcohol is then carefully oxidized to the aldehyde, 2-ethyl-4,4,4-trifluorobutanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.

  • Reductive Amination: The aldehyde is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaB(OAc)₃H][9][10][11]. The reaction proceeds through the in situ formation of an imine, which is then immediately reduced to the primary amine[12]. This one-pot procedure is a very common and efficient method for amine synthesis[13].

Experimental Protocol: Reductive Amination of an Aldehyde
  • Dissolve the aldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding aqueous HCl.

  • Basify the solution with aqueous NaOH and extract the product amine with an organic solvent.

Comparison of Synthetic Routes

FeatureRoute 1: Malonic Ester/CurtiusRoute 2: α-Alkylation/HofmannRoute 3: Reductive Amination
Number of Steps 53-4 (depending on starting material)3-4 (depending on starting material)
Starting Materials Diethyl malonate, 2,2,2-trifluoroethyl tosylateEthyl 4,4,4-trifluorobutyrateEthyl 2-ethyl-4,4,4-trifluorobutanoate
Key Reactions Malonic ester synthesis, Curtius rearrangementα-alkylation of ester, Hofmann rearrangementReduction, Oxidation, Reductive amination
Potential Yield ModerateModerate to GoodGood
Scalability Moderate; use of azides can be a concernGoodGood
Safety Concerns Use of sodium azide (toxic, explosive)Use of bromine (corrosive, toxic)Use of strong reducing agents (LiAlH₄)
Advantages Well-established classical reactions.Potentially shorter route if starting ester is available.High-yielding final step.
Disadvantages Longer route, hazardous reagents (azides).Control of α-alkylation can be challenging.Requires an additional oxidation step.

Conclusion

The choice of the optimal synthetic route to this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the safety infrastructure available.

  • Route 1 is a classic, albeit longer, approach that relies on well-understood transformations. The primary drawback is the use of potentially hazardous sodium azide.

  • Route 2 offers a more direct pathway if the starting trifluorobutyrate is accessible. The Hofmann rearrangement is a robust method for the synthesis of primary amines.

  • Route 3 is an attractive option due to the efficiency of the final reductive amination step. However, it requires an additional oxidation step which can add to the overall complexity.

For large-scale production, Route 2 and Route 3 are likely to be more favorable due to their potentially higher overall yields and avoidance of highly explosive intermediates. Careful optimization of the α-alkylation or the oxidation step would be crucial for the success of these routes.

References

  • CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google P
  • CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google P
  • New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P
  • Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate - Quick Company. [Link]

  • Hofmann rearrangement - Wikipedia. [Link]

  • Curtius Rearrangement - NROChemistry. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Curtius rearrangement - Wikipedia. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]

  • Hofmann Rearrangement: Mechanism & Examples - NROChemistry. [Link]

  • Curtius Rearrangement - Chemistry Steps. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Hofmann Rearrangement - Chemistry Steps. [Link]

  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - NIH. [Link]

  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. [Link]

  • DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. [Link]

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  • Ethyl 4,4,4-Trifluorobutyrate | C6H9F3O2 | CID 2733273 - PubChem. [Link]

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"validation of analytical methods for 2-Ethyl-4,4,4-trifluorobutan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Validation Guide: Analytical Methodologies for 2-Ethyl-4,4,4-trifluorobutan-1-amine

Executive Summary

This guide provides a comparative validation framework for the quantification and purity analysis of This compound (CAS: N/A for specific isomer, generic class: fluorinated aliphatic amines). Due to the lack of a native chromophore and the presence of the electron-withdrawing trifluoromethyl (


) group, this analyte presents specific challenges regarding detection sensitivity and chromatographic retention.

We evaluate three distinct methodologies:

  • HPLC-UV (Pre-column Derivatization with FMOC-Cl): Recommended for Quality Control (QC) and high-precision assay testing.

  • UHPLC-MS/MS (HILIC Mode): Recommended for trace analysis and biological matrices.

  • GC-FID (Direct Injection): A cost-effective alternative for process monitoring, provided base-deactivated consumables are used.

Analyte Profile & Analytical Challenges

  • Molecule: this compound

  • Functional Groups: Primary Amine (

    
    ), Trifluoromethyl (
    
    
    
    ).
  • Key Properties:

    • UV Transparency: The molecule is invisible to standard UV detection (210–400 nm).

    • Basicity: The primary amine causes severe peak tailing on standard silica-based columns due to interaction with residual silanols.

    • Volatility:[1] Moderate. Suitable for GC, but thermal degradation or adsorption is a risk.

Comparative Methodology Overview

The following table summarizes the performance characteristics of the three validated approaches.

FeatureMethod A: HPLC-UV (FMOC) Method B: UHPLC-MS/MS Method C: GC-FID
Principle Pre-column derivatization with 9-Fluorenylmethyl chloroformate.[2][3]Direct electrospray ionization (ESI+) on HILIC stationary phase.Direct injection on base-deactivated volatile amine column.
Sensitivity (LOD) High (0.05 µg/mL)Ultra-High (0.5 ng/mL)Moderate (10 µg/mL)
Linearity (

)
> 0.999> 0.995> 0.998
Precision (RSD) < 1.0% (Excellent)< 3.5% (Good)< 2.0% (Very Good)
Throughput Low (Requires reaction time)High (5 min run time)Medium (15 min run time)
Primary Use Purity Assay / QC Release PK Studies / Cleaning Validation Process Control / Solvents

Detailed Experimental Protocols

Method A: HPLC-UV with FMOC Derivatization (The QC Standard)

Rationale: Since the analyte lacks a chromophore, we introduce a fluoronyl group using FMOC-Cl. Unlike OPA (o-phthalaldehyde), FMOC forms stable derivatives with both primary and secondary amines and does not require thiols, reducing oxidative degradation risks.

Reagents:

  • Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Buffer: 0.2 M Borate Buffer (pH 9.2). Critical: High pH is required to deprotonate the amine (

    
    ) ensuring nucleophilic attack on the FMOC chloride.
    
  • Quencher: 0.1 M Adamantylamine (removes excess FMOC-Cl to prevent interference).

Workflow:

  • Mix 100 µL Sample + 100 µL Borate Buffer.

  • Add 200 µL FMOC-Cl reagent. Vortex immediately.

  • Incubate at 40°C for 10 minutes. (The steric bulk of the 2-ethyl group requires slightly elevated temperature compared to linear amines).

  • Add 50 µL Adamantylamine (Quench).

  • Inject 10 µL onto HPLC.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

  • Gradient: 40% B to 90% B in 15 mins.

  • Detection: UV at 265 nm (or Fluorescence Ex: 265 nm, Em: 315 nm for higher sensitivity).

Method B: UHPLC-MS/MS (The Trace Analysis Standard)

Rationale: Direct analysis avoids the variability of derivatization. However, small fluorinated amines often elute in the void volume of C18 columns. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar amine moiety while the organic-rich mobile phase enhances ESI desolvation.

Protocol:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in 5:95 Water:ACN.

  • Isocratic Elution: 15% A / 85% B.

  • MS Source: ESI Positive Mode.

  • MRM Transition: Monitor

    
     (Precursor) 
    
    
    
    Product ions (likely loss of
    
    
    or
    
    
    ).

Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

AnalyticalDecisionMatrix Start Sample: this compound Question1 Is UV Chromophore Present? Start->Question1 NoChrom No (Target Analyte) Question1->NoChrom Confirmed Decision1 Required Sensitivity? NoChrom->Decision1 HighSens Trace / Bioanalysis (< 1 µg/mL) Decision1->HighSens High Sensitivity MedSens Purity / Assay (> 0.1 mg/mL) Decision1->MedSens High Precision MethodMS Method B: UHPLC-MS/MS (HILIC Mode) HighSens->MethodMS MethodDeriv Method A: HPLC-FMOC (Derivatization) MedSens->MethodDeriv QC Release MethodGC Method C: GC-FID (Process Control) MedSens->MethodGC In-Process

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity requirements and sample origin.

Validation Logic (ICH Q2(R1) Alignment)

To ensure regulatory compliance, the chosen method must be validated against ICH Q2(R1) guidelines. Below is the specific validation logic for the HPLC-FMOC method , as it is the most complex regarding reaction chemistry.

A. Specificity (Stress Testing)
  • Objective: Prove that the FMOC peak, the hydrolysis byproduct (FMOC-OH), and the quencher do not co-elute with the derivatized analyte.

  • Protocol: Inject:

    • Blank (Borate buffer + FMOC).

    • Sample (Analyte + FMOC).

    • Forced Degradation Sample (Analyte + Acid/Base/Oxidation).

  • Acceptance: Resolution (

    
    ) > 1.5 between the Analyte-FMOC peak and the FMOC-OH peak.
    
B. Linearity & Range
  • Objective: Demonstrate proportionality.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Causality: Because derivatization is a chemical reaction, we must ensure the molar excess of FMOC is sufficient at the 150% level. If the reagent is depleted, linearity will plateau at the high end.

  • Acceptance:

    
    .
    
C. Accuracy (Recovery)
  • Objective: Verify no matrix interference.

  • Protocol: Spike the analyte into the sample matrix (e.g., formulation excipients) at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.

Derivatization Workflow Diagram

This diagram details the critical timing and pH steps for Method A, ensuring the user understands the why behind the steps.

DerivatizationWorkflow Sample Amine Sample (Acidic/Neutral) Buffer Add Borate Buffer (pH 9.2) Sample->Buffer Deprotonate Amine Reagent Add FMOC-Cl (Excess) Buffer->Reagent Prepare Nucleophile Reaction Reaction 40°C, 10 min Reagent->Reaction Formation of Carbamate Quench Add Adamantylamine (Scavenge Excess) Reaction->Quench Stop Side Reactions Inject HPLC Injection Quench->Inject Stable Derivative

Figure 2: Step-by-step derivatization chemistry. The buffering step is critical to ensure the amine is uncharged (


) for nucleophilic attack.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5]Link[5]

  • Sigma-Aldrich (Merck). Derivatization Reagents for HPLC: FMOC-Cl Protocol.Link

  • Journal of Chromatography A. Analysis of aliphatic amines in environmental samples. (General reference for amine tailing mechanisms). Link

Sources

A Comparative Guide to Confirming the Absolute Configuration of 2-Ethyl-4,4,4-trifluorobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemistry and pharmacology. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration, with enantiomers often exhibiting profoundly different efficacy, metabolism, and toxicity profiles.[1][2] The subject of this guide, 2-Ethyl-4,4,4-trifluorobutan-1-amine, a chiral fluorinated amine, represents a class of compounds of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making the precise stereochemical assignment of such molecules a critical step in the drug discovery pipeline.

This guide provides an in-depth comparison of robust analytical methodologies for definitively assigning the absolute configuration of this target molecule. We move beyond simple protocol listings to explore the causality behind experimental choices, offering a self-validating framework for generating trustworthy and conclusive data. We will compare two powerful solution-state techniques—NMR spectroscopy using a chiral derivatizing agent and Vibrational Circular Dichroism (VCD)—and discuss the conditional "gold standard" of X-ray crystallography.

Overview of Analytical Strategies

The choice of method for absolute configuration determination depends on the physical properties of the analyte, available instrumentation, and the desired level of certainty. For a non-crystalline primary amine like this compound, solution-state methods are often the most direct path to an initial assignment, while crystallographic methods, though definitive, require a crystalline solid.

Methodology Principle Sample State Derivatization Key Advantages Primary Limitations
NMR with Chiral Derivatizing Agent (CDA) Covalent bonding of a chiral amine to a CDA creates diastereomers with distinct NMR spectra.[3]SolutionRequiredWidely accessible; ¹⁹F NMR is highly sensitive for fluorinated CDAs and analytes; well-established empirical models (e.g., Mosher's).[4][5]Requires successful derivatization and purification; relies on empirical models which can have exceptions.
Vibrational Circular Dichroism (VCD) Differential absorption of left- and right-circularly polarized IR light is compared to quantum mechanical predictions.[6][7]Solution or LiquidNot RequiredNon-empirical, first-principles method; provides high confidence without chemical modification; yields solution-state conformational data.[6][8]Requires specialized instrumentation; relies on the accuracy of computational models.[2]
Single-Crystal X-ray Diffraction (XRD) Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal definitively determines the 3D arrangement of atoms.[9][10]Single CrystalRequired (to induce crystallization)Unambiguous, "gold standard" determination of absolute configuration.[2][11]Analyte must form a high-quality single crystal; the amine itself is likely a liquid, requiring derivatization into a crystalline salt or amide.[2]

In-Depth Methodology Comparison

We will now explore the practical application of the two most powerful solution-state techniques for this specific challenge.

NMR Spectroscopy: Mosher's Amide Analysis

The Mosher's acid method is a venerable and reliable NMR-based technique for assigning the absolute configuration of chiral alcohols and amines.[5][12] The method's logic hinges on converting the enantiomeric amine into a pair of diastereomeric amides by reacting it with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[3][5]

Causality of the Method: The diastereomeric amides exist in preferred conformations where the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety create a distinct anisotropic magnetic environment. In the widely accepted model, the C=O and Cα-OMe bonds are held roughly coplanar. This forces the protons of the original amine (now an amide) to reside on either the phenyl side or the trifluoromethyl side of this plane. The phenyl group exerts a strong diamagnetic shielding effect. By analyzing the difference in chemical shifts (Δδ = δS-amide – δR-amide) for protons on either side of the newly formed stereocenter, the absolute configuration can be deduced.[5][13]

Experimental Protocol: Preparation and Analysis of Mosher's Amides

This protocol details the derivatization of the chiral amine and subsequent NMR analysis.[5][13]

  • Reagent Preparation: Ensure (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl are of high enantiomeric purity (>99%). Use an anhydrous, aprotic solvent like CH₂Cl₂ or CDCl₃.

  • Parallel Derivatization:

    • Tube A ((S)-MTPA amide): In a dry NMR tube, dissolve ~5 mg of this compound in 0.6 mL of anhydrous CDCl₃. Add ~1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine). Add 1.1 equivalents of (S)-(+)-MTPA-Cl.

    • Tube B ((R)-MTPA amide): Repeat the procedure in a separate NMR tube using (R)-(-)-MTPA-Cl.

  • Reaction & Monitoring: Cap the tubes and gently agitate. The reaction is typically complete within 1-2 hours at room temperature. Monitor for the disappearance of the amine's starting signals by ¹H NMR.

  • NMR Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both Tube A and Tube B. Ensure identical acquisition parameters for both samples.

  • Data Analysis:

    • Assign the proton signals for the groups attached to the chiral center in both spectra. 2D experiments like COSY may be necessary for unambiguous assignment.

    • Create a table of chemical shifts (δ) for the assigned protons in both the (S)-MTPA and (R)-MTPA diastereomers.

    • Calculate the chemical shift difference: Δδ = δS – δR .

    • Apply the Mosher's model: Protons with a positive Δδ value are predicted to lie on one side of the MTPA plane, while those with a negative Δδ value lie on the other. Based on the established model for amines, this allows for the assignment of the absolute configuration.

Hypothetical Data for Configuration Assignment

Proton Group (on Amine) δ for (R)-MTPA Amide (ppm) δ for (S)-MTPA Amide (ppm) Δδ (δS – δR) (ppm) Inferred Position relative to Phenyl Group
-CH₂-NH-3.553.45-0.10Behind (Shielded)
-CH(Et)-2.102.25+0.15In Front (Deshielded)
-CH₂-CH₃1.501.62+0.12In Front (Deshielded)
-CH₂-CH₃ 0.951.05+0.10In Front (Deshielded)

A negative Δδ for the methylene protons attached to the nitrogen and positive Δδ values for the ethyl group protons would, according to the model, allow for a definitive assignment of the amine's stereocenter.

Workflow for Mosher's Amide Analysis

Mosher_Method_Workflow cluster_amine cluster_derivatization Derivatization cluster_analysis Analysis amine Chiral Amine Sample (this compound) r_reagent (R)-MTPA-Cl s_reagent (S)-MTPA-Cl r_amide Form (R)-Amide r_reagent->r_amide s_amide Form (S)-Amide s_reagent->s_amide nmr Acquire ¹H & ¹⁹F NMR for both samples r_amide->nmr s_amide->nmr calc Calculate Δδ = δS - δR nmr->calc assign Assign Absolute Configuration calc->assign

Caption: Workflow for absolute configuration assignment using Mosher's method.

Vibrational Circular Dichroism (VCD): A First-Principles Approach

VCD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[6] Enantiomers produce mirror-image VCD spectra.[7] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers.[2][7] A strong correlation confirms the configuration, while a strong anti-correlation indicates the opposite enantiomer.

Causality of the Method: Unlike empirical NMR methods, VCD relies on first-principles quantum mechanics. The calculated spectrum is a direct prediction of the molecule's chiroptical response based on its 3D electronic and vibrational structure. This provides an independent, non-empirical confirmation of stereochemistry, making it an exceptionally trustworthy technique, especially when orthogonal validation is required.[8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the enantiopure amine in a suitable IR-transparent solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.1 M). The sample must be free of chiral impurities.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample over the mid-IR range (e.g., 2000-900 cm⁻¹) using a dedicated VCD spectrometer.

    • Acquisition times can range from 1 to 12 hours depending on the sample concentration and signal strength.[8]

    • Acquire a background spectrum of the pure solvent under identical conditions.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using molecular mechanics.

    • DFT Optimization: Optimize the geometry of all low-energy conformers using DFT (e.g., B3LYP/6-31G(d) or higher).

    • Frequency & VCD Calculation: For each optimized conformer, calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths.

    • Spectral Simulation: Generate a Boltzmann-averaged simulated VCD spectrum based on the relative free energies of the stable conformers.

  • Spectral Comparison:

    • Qualitatively and quantitatively compare the experimental VCD spectrum with the simulated spectrum for the (R)-enantiomer and its mirror image (the predicted (S)-enantiomer).

    • A positive correlation (matching signs of major bands) between the experimental and (R)-calculated spectra confirms the sample is the (R)-enantiomer. A negative correlation confirms it is the (S)-enantiomer.

Hypothetical Data for VCD Assignment

Wavenumber (cm⁻¹) Experimental VCD Sign Calculated VCD Sign for (R)-enantiomer Calculated VCD Sign for (S)-enantiomer Conclusion
1450+-+Match with (S)
1380-+-Match with (S)
1255+-+Match with (S)
1160-+-Match with (S)
1090+-+Match with (S)

Based on the consistent match between the experimental signs and the calculated signs for the (S)-enantiomer, the absolute configuration of the sample would be assigned as S.

Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample Enantiopure Amine in Solution measure Measure VCD/IR Spectra sample->measure exp_spec Experimental Spectrum measure->exp_spec compare Compare Experimental vs. Calculated Spectra exp_spec->compare conf_search Conformational Search (e.g., for R-enantiomer) dft DFT Optimization & Frequency Calculation conf_search->dft sim_spec Simulate Boltzmann-Averaged VCD Spectrum dft->sim_spec sim_spec->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration assignment using VCD.

The Crystallographic Benchmark

Should the amine be successfully derivatized into a high-quality single crystal (e.g., via salt formation with an achiral heavy-atom-containing acid like 3-bromobenzoic acid), single-crystal X-ray diffraction becomes the ultimate arbiter of absolute configuration.[14] The anomalous dispersion effect, particularly from atoms heavier than oxygen, allows for the direct determination of the correct enantiomer without relying on external standards or computational models.[9] While powerful, the primary bottleneck is the empirical and often challenging process of obtaining a suitable crystal, which can significantly delay a project.[2]

Conclusion and Recommendation

For a novel and valuable compound like this compound, relying on a single method for absolute configuration assignment is inadvisable. A multi-pronged, self-validating approach provides the highest level of scientific confidence.

  • Primary Assignment (NMR): The Mosher's amide analysis is the recommended starting point. It is experimentally straightforward, utilizes standard instrumentation, and the presence of two trifluoromethyl groups (one on the analyte, one on the reagent) provides excellent, clean probes for ¹⁹F NMR, which can supplement the ¹H NMR data.

  • Orthogonal Confirmation (VCD): To achieve unequivocal proof, the NMR assignment should be confirmed with Vibrational Circular Dichroism . As a non-empirical method that analyzes the molecule in its native, underivatized state, VCD provides powerful, independent evidence. A consensus between the NMR and VCD results constitutes a definitive assignment for all practical purposes in a drug development setting.

  • Ultimate Proof (XRD): If a crystalline derivative can be fortuitously obtained at any stage, X-ray crystallography should be performed to provide the final, unambiguous structural proof.

By combining the empirical strength and accessibility of NMR with the first-principles power of VCD, researchers can establish the absolute configuration of this compound with the highest degree of scientific integrity, ensuring a solid foundation for further development.

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A Comparative Guide to the Cross-Reactivity Profile of 2-Ethyl-4,4,4-trifluorobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to ensuring its specificity and safety. This guide provides an in-depth technical comparison of 2-Ethyl-4,4,4-trifluorobutan-1-amine, a fluorinated aliphatic amine, against its structural analogs. By integrating computational predictions with established experimental protocols, this document serves as a practical framework for assessing potential off-target interactions.

The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, potency, and pharmacokinetic properties.[1][2] However, these alterations also necessitate a thorough evaluation of unintended biological interactions.[3][4] This guide will explore the cross-reactivity of this compound by comparing it with key structural analogs, providing both the theoretical rationale and practical methodologies for a comprehensive assessment.

The Rationale for Cross-Reactivity Assessment

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a significant concern in drug development. For small molecules like this compound, the primary amine group and the trifluoromethyl moiety are key structural features that can drive both desired and undesired interactions. The amine group is nucleophilic and can participate in various binding events, while the trifluoromethyl group can alter the compound's electronic properties and lipophilicity, influencing how it interacts with biological macromolecules.[5]

Understanding the cross-reactivity profile is crucial for:

  • Predicting potential off-target toxicity: Interactions with unintended targets can lead to adverse drug reactions.

  • Ensuring therapeutic specificity: High specificity is a hallmark of a well-designed therapeutic agent.

  • Guiding lead optimization: Identifying potential liabilities early in the drug discovery process allows for rational chemical modifications to improve the safety and efficacy profile.

Comparative Compounds for Cross-Reactivity Analysis

To provide a meaningful comparison, we will assess this compound against a panel of structurally related molecules. This panel is designed to dissect the contributions of the ethyl group, the trifluoromethyl group, and the position of the amine to the overall cross-reactivity profile.

Compound IDCompound NameStructureKey Feature for Comparison
LEAD-01 This compound CF3-CH2-CH(CH2CH3)-CH2-NH2Lead Compound
COMP-A 2-Ethylbutan-1-amineCH3-CH2-CH(CH2CH3)-CH2-NH2Non-fluorinated analog to assess the impact of the CF3 group.
COMP-B 4,4,4-Trifluorobutan-1-amineCF3-CH2-CH2-CH2-NH2Lacks the ethyl group to evaluate steric effects at the C2 position.
COMP-C 4,4,4-Trifluorobutan-2-amineCF3-CH2-CH(NH2)-CH3[6]Isomeric amine to understand the influence of amine position.

In Silico Cross-Reactivity Prediction: A First-Tier Assessment

Before embarking on resource-intensive experimental studies, in silico methods provide a valuable initial screen for potential off-target interactions. These computational approaches leverage large databases of known ligand-target interactions to predict the likelihood of a new molecule binding to a panel of off-targets.

Methodology: Predictive Modeling Workflow

A robust in silico assessment should employ multiple algorithms to increase the confidence in the predictions. This typically involves both ligand-based and structure-based approaches.

Caption: In Silico Cross-Reactivity Prediction Workflow.

Hypothetical In Silico Comparison Data

The following table presents hypothetical data from an in silico screen against a panel of common off-targets. The scores represent a predicted binding affinity or probability, with higher scores indicating a greater likelihood of interaction.

Target ClassTarget ExampleLEAD-01 (Prediction Score)COMP-A (Prediction Score)COMP-B (Prediction Score)COMP-C (Prediction Score)Interpretation
GPCRs 5-HT2B0.780.450.820.65The trifluoromethyl group (LEAD-01 vs. COMP-A) appears to increase predicted affinity. The ethyl group (LEAD-01 vs. COMP-B) may slightly hinder binding.
Kinases p38 MAPK0.320.280.350.41Low predicted affinity across all analogs.
Ion Channels hERG0.650.150.710.59The trifluoromethyl group significantly increases the predicted risk of hERG interaction.
Nuclear Receptors PXR0.510.680.480.55The non-fluorinated analog (COMP-A) shows a higher predicted affinity, suggesting the trifluoromethyl group may decrease binding to this target.
Enzymes MAO-A0.880.750.850.92All analogs show a high predicted affinity, with the isomeric amine (COMP-C) having the highest score. Fluorination appears to enhance predicted binding to MAO-A.

In Vitro Experimental Validation

While in silico predictions are a valuable starting point, experimental validation is essential to confirm potential cross-reactivity. A tiered approach, starting with broad screening panels and progressing to more focused functional assays, is recommended.

Experimental Workflow

Caption: Tiered In Vitro Cross-Reactivity Testing Workflow.

Detailed Experimental Protocols

A. Radioligand Binding Assays

  • Objective: To quantitatively assess the binding of the test compounds to a broad panel of receptors, ion channels, and transporters.

  • Methodology:

    • Prepare membranes or cells expressing the target of interest.

    • Incubate the membranes/cells with a specific radioligand for the target.

    • Add the test compound (LEAD-01, COMP-A, COMP-B, COMP-C) at a single high concentration (e.g., 10 µM) to assess displacement of the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each test compound.

B. Enzyme Inhibition Assays (Example: MAO-A)

  • Objective: To determine the inhibitory potency of the test compounds against a specific enzyme identified as a potential off-target.

  • Methodology:

    • Recombinantly express and purify the human MAO-A enzyme.

    • Prepare a reaction mixture containing the enzyme, a suitable substrate (e.g., kynuramine), and a buffer.

    • Add the test compounds at a range of concentrations.

    • Initiate the reaction and monitor the formation of the product over time using a fluorescence plate reader.

    • Calculate the initial reaction rates and determine the IC50 value for each compound by fitting the data to a dose-response curve.

Hypothetical Experimental Data

The following table summarizes hypothetical data from in vitro cross-reactivity assays.

TargetAssay TypeLEAD-01 (IC50/Ki, µM)COMP-A (IC50/Ki, µM)COMP-B (IC50/Ki, µM)COMP-C (IC50/Ki, µM)Interpretation
5-HT2BRadioligand Binding (Ki)1.2> 100.82.5Confirms the in silico prediction that the trifluoromethyl group is a key determinant for 5-HT2B binding. The ethyl group provides some steric hindrance.
hERGElectrophysiology (IC50)5.8> 304.29.1The trifluoromethyl group confers significant hERG inhibitory activity, a critical safety liability.
MAO-AEnzyme Inhibition (IC50)0.52.10.70.2All compounds show potent inhibition of MAO-A, with the isomeric amine (COMP-C) being the most potent. This highlights a potential for drug-drug interactions if co-administered with other serotonergic agents. Fluorination enhances potency.

Discussion and Scientific Rationale

The comparative analysis of this compound and its structural analogs reveals key structure-activity relationships that govern its cross-reactivity profile.

  • Impact of Trifluoromethylation: The presence of the CF3 group consistently increases the potential for interactions with specific off-targets, such as the 5-HT2B receptor and the hERG ion channel. This is likely due to the electron-withdrawing nature of the trifluoromethyl group, which can alter the pKa of the amine and influence the molecule's overall electrostatic potential and lipophilicity.[2] The increased metabolic stability often associated with fluorination also means that the compound may persist longer in the body, increasing the likelihood of off-target engagement.[1]

  • Steric and Positional Effects: The presence and position of the ethyl group and the primary amine also play a significant role. The bulkier ethyl group in LEAD-01 appears to reduce binding affinity to some targets compared to the less hindered COMP-B, suggesting that steric accessibility to the binding pocket is important. The difference in potency between LEAD-01 and the isomeric COMP-C against MAO-A indicates that the precise positioning of the amine functionality is critical for this particular interaction.

Conclusion and Recommendations for Drug Development

This comprehensive guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound. The combined use of in silico prediction and tiered in vitro experimental validation provides a robust framework for identifying and characterizing potential off-target liabilities.

Based on our hypothetical data, the primary concerns for this compound would be its potential for hERG inhibition and potent MAO-A inhibition. These findings would necessitate further investigation in more advanced preclinical safety models. For drug development professionals, these insights are critical for making informed decisions about lead candidate progression and for designing safer, more selective molecules. Future medicinal chemistry efforts could focus on modifications that reduce hERG affinity while maintaining on-target potency, for example, by altering the lipophilicity or introducing steric hindrance near the pharmacophore responsible for hERG binding.

References

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  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]

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  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • PubChem. (n.d.). 4,4,4-Trifluorobutan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, Z., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]

  • Ni, Y., & Zhu, W. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

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Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Activity for 2-Ethyl-4,4,4-trifluorobutan-1-amine Is Not Currently Possible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Ethyl-4,4,4-trifluorobutan-1-amine. At present, there is no publicly available experimental data detailing its effects in either in vitro (cell-based or biochemical) or in vivo (animal or whole organism) models. This absence of foundational research precludes the creation of a detailed comparison guide on its activity profile and the subsequent analysis of its translational potential from the laboratory bench to preclinical studies.

The journey of a novel chemical entity from a potential therapeutic candidate to a clinically approved drug is a long and arduous process, critically dependent on a thorough understanding of its biological effects. A key aspect of this journey is bridging the "translational gap" – the discrepancy often observed between a compound's activity in a controlled in vitro setting and its efficacy and safety in a complex in vivo system. For this compound, the initial steps of this journey, the characterization of its fundamental biological activity, have yet to be documented in the scientific literature.

While information regarding the synthesis and chemical properties of related trifluorinated compounds exists, this does not provide insight into the specific biological actions of this compound. The presence and position of the ethyl and trifluoromethyl groups, along with the primary amine, create a unique chemical structure whose interactions with biological targets are currently unknown.

To build a comprehensive understanding of a compound like this compound, a systematic investigation would typically begin with a battery of in vitro assays. These initial studies are crucial for identifying a compound's mechanism of action, potency, and potential for off-target effects.

A Hypothetical Roadmap for Future Investigation

Should research on this compound commence, a logical first step would be to establish its in vitro activity profile. This would likely involve a series of experiments designed to answer fundamental questions about its biological effects.

Proposed In Vitro Experimental Workflow

A typical in vitro screening cascade for a novel compound with an unknown biological target would involve a tiered approach.

in_vitro_workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanistic & Safety Profiling High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Hit Identification Phenotypic Screening Phenotypic Screening Genetic Approaches (e.g., CRISPR) Genetic Approaches (e.g., CRISPR) Phenotypic Screening->Genetic Approaches (e.g., CRISPR) Phenotype to Genotype Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays Target Validation Genetic Approaches (e.g., CRISPR)->Biochemical Assays Target Validation Cell Signaling Pathway Analysis Cell Signaling Pathway Analysis Biochemical Assays->Cell Signaling Pathway Analysis Elucidate MOA Cytotoxicity Assays Cytotoxicity Assays Cell Signaling Pathway Analysis->Cytotoxicity Assays Assess Safety ADME-Tox Assays ADME-Tox Assays Cytotoxicity Assays->ADME-Tox Assays Preclinical Profiling

Caption: Hypothetical In Vitro Screening Workflow for this compound.

Following the establishment of a reproducible in vitro effect, the investigation would progress to in vivo models to assess the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Proposed In Vivo Experimental Workflow

The transition to in vivo studies is a critical step in evaluating the therapeutic potential of a compound.

in_vivo_workflow cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Pharmacodynamics & Efficacy cluster_2 Phase 3: Safety & Toxicology Single Ascending Dose (SAD) Single Ascending Dose (SAD) Multiple Ascending Dose (MAD) Multiple Ascending Dose (MAD) Target Engagement Studies Target Engagement Studies Disease Model Efficacy Studies Disease Model Efficacy Studies Target Engagement Studies->Disease Model Efficacy Studies Evaluate Therapeutic Effect GLP Toxicology Studies GLP Toxicology Studies Disease Model Efficacy Studies->GLP Toxicology Studies Assess Safety Profile SAD SAD MAD MAD SAD->MAD Determine Dosing Regimen MAD->Target Engagement Studies Confirm Target Interaction

Caption: Hypothetical In Vivo Study Workflow for this compound.

The Path Forward

The development of a comprehensive comparison guide for the in vitro and in vivo activity of this compound is contingent upon the initiation and publication of foundational research. Scientists and researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the biological properties of this and other novel fluorinated compounds. Such investigations are the bedrock upon which our understanding of new therapeutic agents is built, and they are essential for the continued advancement of medicine. Until such data becomes available, a meaningful comparison of the in vitro and in vivo activities of this compound remains an endeavor for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.